molecular formula C12H6BrCl2N3 B577694 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1334411-79-8

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B577694
CAS No.: 1334411-79-8
M. Wt: 343.005
InChI Key: MTTMYYSIMBNURF-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a bromine atom, two chlorine atoms, and an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorophenylamine and 4-bromoimidazole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: A palladium catalyst, such as palladium acetate, is commonly used to facilitate the coupling reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain precise reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The imidazo[4,5-c]pyridine core can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dichloropyridine
  • 2-Bromo-4,6-dichlorophenol
  • 2,6-Dibromo-4-chlorophenol

Uniqueness

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTMYYSIMBNURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855984
Record name 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334411-79-8
Record name 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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